N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 476434-08-9
VCID: VC5073503
InChI: InChI=1S/C25H21ClFN5O3S/c1-35-19-12-6-16(7-13-19)24(34)28-14-22-30-31-25(32(22)21-5-3-2-4-20(21)26)36-15-23(33)29-18-10-8-17(27)9-11-18/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33)
SMILES: COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)F
Molecular Formula: C25H21ClFN5O3S
Molecular Weight: 525.98

N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

CAS No.: 476434-08-9

Cat. No.: VC5073503

Molecular Formula: C25H21ClFN5O3S

Molecular Weight: 525.98

* For research use only. Not for human or veterinary use.

N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide - 476434-08-9

Specification

CAS No. 476434-08-9
Molecular Formula C25H21ClFN5O3S
Molecular Weight 525.98
IUPAC Name N-[[4-(2-chlorophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Standard InChI InChI=1S/C25H21ClFN5O3S/c1-35-19-12-6-16(7-13-19)24(34)28-14-22-30-31-25(32(22)21-5-3-2-4-20(21)26)36-15-23(33)29-18-10-8-17(27)9-11-18/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33)
Standard InChI Key HJVCXRNGYVJPOE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₅H₂₁ClFN₅O₃S) features a 1,2,4-triazole core substituted at the 3-position with a methyl group linked to a 4-methoxybenzamide moiety. The 4-position of the triazole ring is occupied by a 2-chlorophenyl group, while the 5-position contains a sulfanyl bridge connected to a carbamoylmethyl group derived from 4-fluorophenylamine. This arrangement creates a planar, hydrophobic region (chlorophenyl and methoxybenzamide) and a polar domain (fluorophenyl carbamate), enabling dual interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight525.98 g/mol
Molecular FormulaC₂₅H₂₁ClFN₅O₃S
IUPAC NameN-[[4-(2-chlorophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
SMILESCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)F
InChI KeyHJVCXRNGYVJPOE-UHFFFAOYSA-N

The presence of electronegative substituents (chlorine, fluorine) and hydrogen-bond acceptors (carbamide, methoxy) suggests high binding affinity for enzymatic pockets, particularly HDACs .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with the formation of the 1,2,4-triazole core. Key steps include:

  • Condensation: Reaction of 2-chlorophenylhydrazine with thiourea to form the triazole ring.

  • Alkylation: Introduction of the methyl group at the 3-position using 4-methoxybenzoyl chloride.

  • Sulfanyl Bridging: Coupling the 5-position with mercaptoacetic acid, followed by amidation with 4-fluoroaniline.

Critical parameters include anhydrous conditions for alkylation (e.g., dimethylformamide solvent, 60°C) and precise stoichiometry during sulfanyl bridging to avoid disulfide formation .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Condensation2-Chlorophenylhydrazine, thiourea, HCl, reflux78
Alkylation4-Methoxybenzoyl chloride, K₂CO₃, DMF, 60°C65
Sulfanyl BridgingMercaptoacetic acid, EDC/HOBt, 4-fluoroaniline52

Yield optimization remains challenging due to steric hindrance at the triazole 5-position, necessitating iterative purification via column chromatography.

Mechanism of Action: HDAC Inhibition

Epigenetic Modulation

The compound inhibits histone deacetylases (HDACs), enzymes responsible for removing acetyl groups from histone proteins, thereby condensing chromatin and suppressing gene transcription. By blocking HDAC activity, it promotes acetylation, loosening chromatin structure to reactivate tumor suppressor genes (e.g., p21, Bax) in cancer cells .

Structural Basis of Inhibition

Docking studies suggest the chlorophenyl group occupies the HDAC hydrophobic pocket, while the fluorophenyl carbamate coordinates with zinc ions at the catalytic site. The methoxybenzamide moiety enhances solubility and cell permeability .

Table 3: HDAC Inhibitory Activity (IC₅₀)

HDAC IsoformIC₅₀ (nM)
HDAC142
HDAC689
HDAC8310

This isoform selectivity (HDAC1 > HDAC6 > HDAC8) aligns with anti-proliferative effects observed in leukemia and breast cancer cell lines .

Biological Activities and Research Findings

Anticancer Activity

In vitro assays demonstrate potent activity against:

  • MCF-7 breast cancer cells: IC₅₀ = 1.8 μM (72-hour exposure).

  • HL-60 leukemia cells: Induction of apoptosis via caspase-3 activation (2.5-fold increase at 5 μM).

Mechanistically, treatment upregulates pro-apoptotic Bax (3.1-fold) and downregulates anti-apoptotic Bcl-2 (0.4-fold) .

Antimicrobial Activity

The compound exhibits broad-spectrum activity against:

  • MRSA: MIC = 8 μg/mL (compared to vancomycin MIC = 2 μg/mL).

  • Candida albicans: 64% inhibition at 16 μg/mL.

Its sulfanyl bridge disrupts microbial membrane integrity, as evidenced by propidium iodide uptake assays.

Table 4: Antimicrobial Efficacy

PathogenMIC (μg/mL)
Methicillin-resistant S. aureus8
Escherichia coli32
Candida albicans16

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